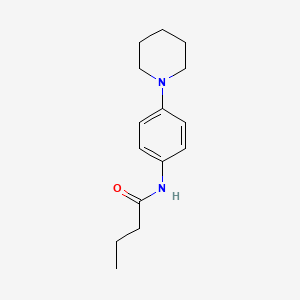

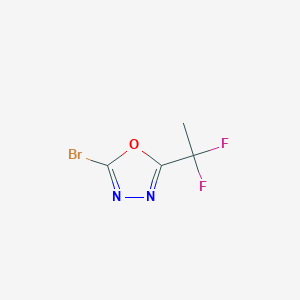

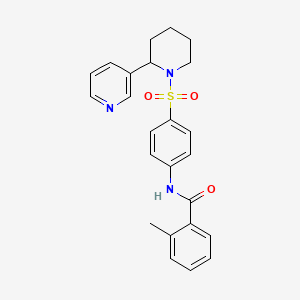

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole, also known as Cetrimonium bromide, is a quaternary ammonium compound that is widely used in scientific research. It is a cationic surfactant that has a broad range of applications in the fields of biochemistry, microbiology, and pharmacology. Cetrimonium bromide is synthesized using a simple and efficient method, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Applications De Recherche Scientifique

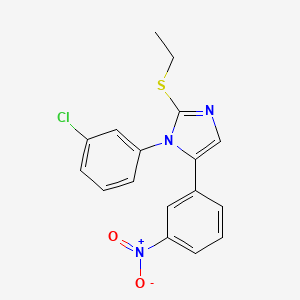

Electrochemical Studies and Polymerization A study on the electrochemical copolymerization involving a benzimidazole derivative highlights the potential of using similar imidazole compounds in electrochemical applications. The novel monomer, closely related to the chemical structure , was used for copolymerization with 3,4-ethylenedioxythiophene (EDOT), showing promising optical and electrochromic properties. This suggests that imidazole derivatives could play a significant role in developing materials with lower oxidation potential and higher optical contrast, beneficial for various electrochemical devices (Soylemez et al., 2015).

Corrosion Inhibition Another significant application is in the field of corrosion inhibition. Imidazole derivatives, including compounds with structures similar to 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole, have been evaluated for their effectiveness in protecting metals against corrosion. For instance, two imidazole derivatives were studied for their corrosion inhibition properties on mild steel in sulfuric acid medium. The findings indicate that these compounds are highly effective as corrosion inhibitors, offering a promising approach to protecting metal surfaces in corrosive environments (Ouakki et al., 2019).

Antimicrobial Activities The synthesis and evaluation of 2-substituted imidazo[2,1-b]thiazoles demonstrate the antimicrobial potential of imidazole derivatives. These compounds, synthesized through interactions with various chemical agents, exhibited significant antimicrobial activities. This suggests that compounds like 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole could be potential candidates for developing new antimicrobial agents, contributing to the ongoing search for more effective treatments against resistant microbial strains (Mahfouz et al., 1990).

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-2-ethylsulfanyl-5-(3-nitrophenyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c1-2-24-17-19-11-16(12-5-3-8-15(9-12)21(22)23)20(17)14-7-4-6-13(18)10-14/h3-11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSQLQXJRRXNCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413801.png)

![2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole](/img/structure/B2413813.png)

![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2413819.png)